molecular formula C16H17N3O2S B2549660 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone CAS No. 332383-04-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

Cat. No.: B2549660
CAS No.: 332383-04-7
M. Wt: 315.39
InChI Key: AXQZYNCOBUMZNP-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a synthetic compound with a unique molecular structure, combining elements of quinoline and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone typically involves the following steps:

  • Starting with the preparation of the 3,4-dihydroquinolin-1(2H)-yl moiety using an appropriate precursor.

  • Synthesis of the 4-hydroxy-6-methylpyrimidin-2-yl component through a multi-step reaction involving the condensation of suitable starting materials.

  • Coupling of the two moieties under specific conditions, often involving the use of catalytic agents and carefully controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial-scale production methods may include the optimization of the synthetic route for higher yield and purity. This often involves the use of more advanced techniques such as continuous flow synthesis, employing advanced catalysts, and optimizing reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

  • Reduction: Reduction reactions can modify the pyrimidine ring, potentially enhancing the compound's biological activity.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, ethanol, acetonitrile.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Employed in studies to understand cell signaling pathways and receptor interactions.

  • Medicine: : Investigated for potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

  • Industry: : Utilized in the development of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. For instance, it may bind to certain enzymes or receptors, altering their activity and thus influencing biochemical pathways. The exact mechanism can vary based on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-quinolin-1-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-5-methylpyrimidin-2-yl)thio)ethanone

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-3-yl)thio)ethanone

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone stands out due to its unique combination of the dihydroquinolinyl and pyrimidinyl-thio moieties. This structure endows the compound with distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.

By understanding its synthesis, reactivity, and applications, researchers can harness its potential across various fields, contributing to advancements in science and industry.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQZYNCOBUMZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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